ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate
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Description
Ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate is a compound with a complex molecular structure, encompassing various functional groups and demonstrating diverse chemical properties and reactions.
Synthesis Analysis
The synthesis of this compound involves multicomponent reactions characterized by various intermediate stages. For instance, Shandala, Ayoub, and Mohammad (1984) described the reaction of ethyl β-methoxycrotonate with carbonyl compounds, leading to pyrazole derivatives, which could be relevant to the synthesis pathways of similar compounds (Shandala, Ayoub, & Mohammad, 1984).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques like X-ray diffraction, NMR, and IR spectroscopy. Gündoğdu et al. (2017) elucidated the structure of a similar compound using synchrotron X-ray powder diffraction, revealing detailed geometrical parameters (Gündoğdu et al., 2017).
Chemical Reactions and Properties
This compound is likely to participate in a variety of chemical reactions due to its functional groups. Reactions such as condensation, cyclization, and substitution could be significant. For example, Lange et al. (1997) discussed cyclization reactions of hydrazones with keto esters, a reaction type potentially relevant to this compound (Lange et al., 1997).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure can be deduced from studies like that of Bharty et al. (2015), who characterized similar compounds through X-ray diffraction, revealing insights into the crystal packing and stability (Bharty et al., 2015).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and functional group behavior can be understood from studies on similar compounds. For example, the study by Devi et al. (2010) on Schiff bases and azetidione derivatives provides insights into the reactivity of compounds with similar structural frameworks (Devi et al., 2010).
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Anti-inflammatory Properties : Ethyl naphtho[2,1-b]furan-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds in this category have also been tested for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showing potential therapeutic benefits (Kumaraswamy et al., 2008).
Non-steroidal Anti-inflammatory and Analgesic Agents : Another study described the synthesis of 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles, which were screened for anti-inflammatory and analgesic activities. Some compounds exhibited promising results (Narayana et al., 2005).
Antibacterial and Antifungal Activities : Novel 1,3,4-oxadiazole derivatives have been developed, showcasing antibacterial and antifungal properties. This highlights the potential of these compounds in addressing microbial infections (Raol & Acharya, 2015).
Environmental and Analytical Applications
- Air Monitoring of Aldehydes : Hydrazine reagents have been utilized for the determination of aldehydes in air samples, demonstrating their importance in environmental monitoring. The developed method using these reagents offers improved detection limits and can be applied for the efficient monitoring of air quality (Kempter et al., 2002).
Synthesis of Novel Compounds
- Novel Nitrogen Containing Derivatives : The synthesis of nitrogen-containing naphtho(2,1-b)furan derivatives has been explored, with compounds screened for their antibacterial and antifungal activities. This research provides insights into the development of new antimicrobial agents (Nagaraja et al., 2007).
properties
IUPAC Name |
ethyl N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(18)17-16-10-11-4-5-13-9-14(19-2)7-6-12(13)8-11/h4-10H,3H2,1-2H3,(H,17,18)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHRSFURMCZESG-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=CC1=CC2=C(C=C1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CC2=C(C=C1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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